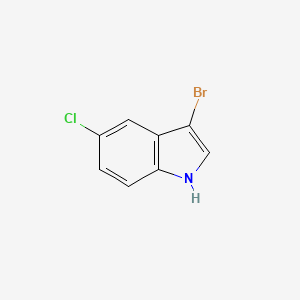
3-bromo-5-chloro-1H-indole
Übersicht
Beschreibung
Indole derivatives are a class of compounds with a core structure that is integral to many natural and synthetic molecules with significant biological activity. The compound "3-bromo-5-chloro-1H-indole" is a halogenated indole, which is not directly mentioned in the provided papers but is closely related to the compounds discussed. These derivatives are known for their diverse biological properties, such as anti-tumor and anti-inflammatory activities, and are often used in pharmaceuticals, such as drugs for migraine , and in the synthesis of compounds with potential antitumor and analgesic effects .
Synthesis Analysis
The synthesis of halogenated indoles, similar to "3-bromo-5-chloro-1H-indole," involves various strategies. For instance, an efficient synthesis of 2-bromo(chloro)-3-selenyl(sulfenyl)indoles was achieved through tandem reactions of 2-(gem-dibromo(chloro)vinyl)-N-methylsulfonylanilines with diselenides and disulfides . Another process developed for the synthesis of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, a key intermediate in the synthesis of naratriptan hydrochloride, utilized a one-pot synthetic procedure . Additionally, the synthesis of 3-hydroxyl-bromo indole derivatives involved multiple steps and was characterized by various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of indole derivatives is often confirmed by spectroscopic methods and X-ray crystallography. For example, the crystal structure of a 5-bromo-1H-indole derivative was confirmed by X-ray single crystal diffraction, and the intermolecular interactions were analyzed using Hirshfeld surface analysis . Similarly, the structure of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide was confirmed by single crystal X-ray diffraction study . These studies provide insights into the molecular packing and intermolecular interactions within the crystal lattice.
Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions that modify their structure and properties. For instance, 2-hydroxyindoline-3-triethylammonium bromide was used as a reagent for formal C3-electrophilic reactions of indoles with various nucleophiles . Gallium bromide-promoted dearomative indole insertion in 3-indolylmethanols led to the synthesis of biologically important 3,3'-bisindole derivatives . These reactions demonstrate the versatility of indole derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are characterized by spectroscopic techniques such as NMR, IR, and MS. For example, the thermal stability of a 5-bromo-1H-indole derivative was determined to be good up to 215 °C . DFT calculations are also performed to analyze the electronic properties, such as HOMO-LUMO energy levels, and to predict the reactivity of the compounds . The molecular electrostatic potential maps help in identifying the electrophilic and nucleophilic regions of the molecules .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Intermolecular Interactions
Research on compounds related to 3-bromo-5-chloro-1H-indole has involved the study of their crystal structures and intermolecular interactions. For instance, Barakat et al. (2017) investigated the crystal structure and Hirshfeld surface of a compound synthesized from a reaction involving 5-bromo-1H-indole, highlighting the significance of understanding molecular interactions in such compounds (Barakat et al., 2017).
Synthesis and Characterization Techniques
The synthesis and characterization of indole derivatives are a significant area of research. Geetha et al. (2019) synthesized and characterized a compound involving 1H-indole-3-yl-acetylamino, highlighting the various techniques used in the synthesis and characterization of indole derivatives, which are crucial for understanding their properties and potential applications (Geetha et al., 2019).
Palladium-Catalyzed Synthesis
Palladium-catalyzed synthesis methods have been employed to create indole compounds. Shen et al. (2004) developed a process for synthesizing 2,3-disubstituted indole compounds, which demonstrates the utility of palladium-catalyzed methods in the synthesis of complex indole structures (Shen et al., 2004).
Antifouling and Antibacterial Properties
Indole derivatives have been explored for their antifouling and antibacterial properties. Research by Chunhua et al. (2021) on indole ester derivatives synthesized from 5-bromo-1H-indole demonstrated their potential as antifouling agents, showing the broad applicability of such compounds in industrial and medical fields (Chunhua et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-5-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTMTLPTFUWUSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376619 | |
| Record name | 3-bromo-5-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-chloro-1H-indole | |
CAS RN |
85092-82-6 | |
| Record name | 3-bromo-5-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



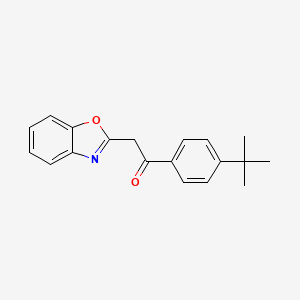
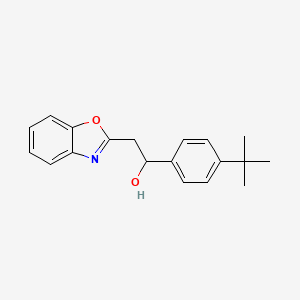
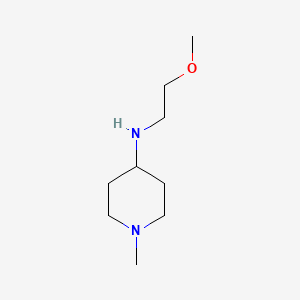
![2-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271979.png)
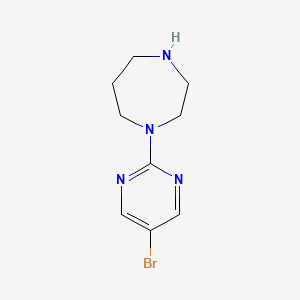
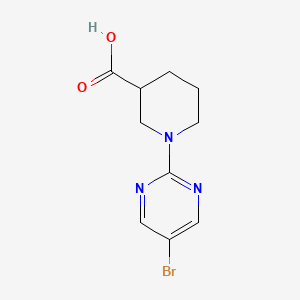
![4-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271983.png)
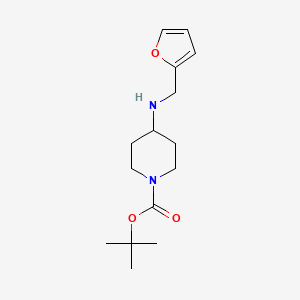
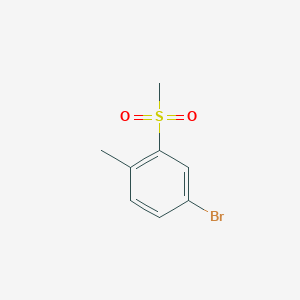
![[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1271989.png)
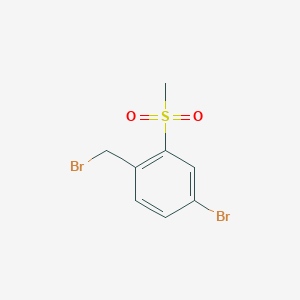
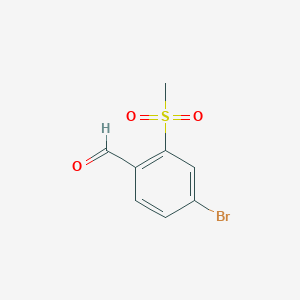
![N-(2-Aminoethyl)-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1271992.png)
![4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid](/img/structure/B1271994.png)